NPS 2143 塩酸塩

概要

科学的研究の応用

NPS-2143 hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the calcium-sensing receptor and its role in various biochemical pathways.

Biology: NPS-2143 hydrochloride is used to investigate the physiological and pathological roles of the calcium-sensing receptor in different cell types and tissues.

Medicine: The compound is being researched for its potential therapeutic applications in treating conditions like osteoporosis and autosomal dominant hypocalcemia. .

Industry: While its industrial applications are not as well-documented, NPS-2143 hydrochloride could potentially be used in the development of new pharmaceuticals targeting the calcium-sensing receptor

作用機序

NPS-2143 塩酸塩は、カルシウム感知受容体(CaSR)のアンタゴニストとして作用することで効果を発揮します。この受容体を阻害することにより、化合物は副甲状腺から副甲状腺ホルモンの放出を促進します。 副甲状腺ホルモンレベルの上昇は、血中カルシウムレベルの上昇につながり、カルシウム恒常性が乱れている骨粗鬆症などの状態に有益です .

生化学分析

Biochemical Properties

NPS 2143 hydrochloride functions as a potent and selective antagonist of the calcium-sensing receptor. This receptor is a G-protein-coupled receptor that plays a critical role in maintaining calcium homeostasis by regulating parathyroid hormone secretion. NPS 2143 hydrochloride binds to the calcium-sensing receptor and inhibits its activity, leading to increased secretion of parathyroid hormone. This interaction is highly specific, with an inhibitory concentration (IC50) of approximately 43 nanomolar . Additionally, NPS 2143 hydrochloride has been shown to block the inhibitory effects of calcimimetic agents on parathyroid hormone secretion .

Cellular Effects

NPS 2143 hydrochloride has significant effects on various cell types and cellular processes. In gastric cancer cells, NPS 2143 hydrochloride has been demonstrated to suppress proliferation, invasion, and migration while promoting apoptosis . This compound achieves these effects by inhibiting the calcium-sensing receptor, which in turn suppresses the PI3K/Akt signaling pathway. Furthermore, NPS 2143 hydrochloride has been shown to stimulate parathyroid hormone secretion from bovine parathyroid cells . In human embryonic kidney cells expressing the human calcium-sensing receptor, NPS 2143 hydrochloride effectively blocks increases in cytoplasmic calcium concentrations .

Molecular Mechanism

The molecular mechanism of action of NPS 2143 hydrochloride involves its antagonistic effect on the calcium-sensing receptor. By binding to this receptor, NPS 2143 hydrochloride inhibits its activity, leading to increased secretion of parathyroid hormone . This compound also blocks the inhibitory effects of extracellular calcium on isoproterenol-stimulated increases in cyclic adenosine monophosphate formation . Additionally, NPS 2143 hydrochloride has been shown to inhibit the activity of the calcium-sensing receptor in human embryonic kidney cells, resulting in decreased cytoplasmic calcium concentrations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NPS 2143 hydrochloride have been observed to change over time. This compound has been shown to be stable and effective in stimulating parathyroid hormone secretion over extended periods Studies have demonstrated that NPS 2143 hydrochloride can maintain its inhibitory effects on the calcium-sensing receptor and its downstream signaling pathways over time .

Dosage Effects in Animal Models

The effects of NPS 2143 hydrochloride vary with different dosages in animal models. At lower doses, NPS 2143 hydrochloride effectively stimulates parathyroid hormone secretion without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hypercalcemia and potential damage to the parathyroid glands . It is crucial to determine the optimal dosage of NPS 2143 hydrochloride to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

NPS 2143 hydrochloride is involved in several metabolic pathways, primarily related to calcium homeostasis. This compound interacts with the calcium-sensing receptor, leading to increased secretion of parathyroid hormone . Additionally, NPS 2143 hydrochloride has been shown to affect the activity of enzymes involved in cyclic adenosine monophosphate formation . The precise metabolic pathways and interactions of NPS 2143 hydrochloride require further elucidation through comprehensive biochemical studies.

Transport and Distribution

NPS 2143 hydrochloride is transported and distributed within cells and tissues through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, NPS 2143 hydrochloride has been shown to accumulate in specific tissues, such as the parathyroid glands, where it exerts its effects on calcium homeostasis . The distribution and localization of NPS 2143 hydrochloride within the body are critical factors in determining its therapeutic efficacy.

Subcellular Localization

The subcellular localization of NPS 2143 hydrochloride plays a crucial role in its activity and function. This compound is primarily localized to the plasma membrane, where it interacts with the calcium-sensing receptor . Additionally, NPS 2143 hydrochloride may undergo post-translational modifications that direct it to specific cellular compartments or organelles . Understanding the subcellular localization of NPS 2143 hydrochloride is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

準備方法

NPS-2143 塩酸塩の合成は、コア構造の調製から始まり、官能基の修飾が続く、いくつかの段階を伴います。合成経路は通常、次の手順を含みます。

コア構造の形成: NPS-2143 塩酸塩のコア構造は、芳香族置換反応およびカップリング反応を含む一連の反応を通じて合成されます。

官能基の修飾: 次に、コア構造を修飾して、クロロ基やヒドロキシ基などの必要な官能基を導入します。

最終精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製し、純粋な形でNPS-2143 塩酸塩を得ます.

NPS-2143 塩酸塩の工業生産方法は広く文書化されていませんが、おそらく収率と純度を最適化したラボ合成プロセスをスケールアップする必要があります。

化学反応の分析

NPS-2143 塩酸塩は、次のようなさまざまな種類の化学反応を起こします。

酸化と還元: 化合物は、特にヒドロキシ基やアミノ基を含む酸化還元反応を起こす可能性があります。

置換反応: NPS-2143 塩酸塩のクロロ基は、置換反応に関与し、他の官能基と置き換わることがあります。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。反応は通常、制御された温度とpH条件下で行われます。

科学研究への応用

NPS-2143 塩酸塩は、次のような広範な科学研究への応用があります。

化学: カルシウム感知受容体とそのさまざまな生化学的経路における役割を研究するためのツール化合物として使用されます。

生物学: NPS-2143 塩酸塩は、さまざまな細胞種や組織におけるカルシウム感知受容体の生理学的および病理学的役割を調査するために使用されます。

医学: この化合物は、骨粗鬆症や常染色体優性低カルシウム血症などの疾患の治療における潜在的な治療的応用について研究されています。 .

産業: 工業的な応用は十分に文書化されていませんが、NPS-2143 塩酸塩は、カルシウム感知受容体を標的とする新しい医薬品の開発に潜在的に使用できます

類似化合物との比較

NPS-2143 塩酸塩は、カルシウム感知受容体アンタゴニストとしての高い選択性と効力において独特です。類似化合物には次のようなものがあります。

シンナカルセト: 別のカルシリチック薬ですが、カルシウム感知受容体の正の同種異性体モジュレーターとして作用するため、作用機序が異なります。

ロナカレレット: 同様の作用機序を持つカルシリチック薬ですが、薬物動態が異なります。

カリンドール塩酸塩: 化学構造と特性が異なる別のカルシウム感知受容体アンタゴニスト.

NPS-2143 塩酸塩は、その高い効力と選択性により、研究と潜在的な治療的応用における貴重なツールとなっています。

特性

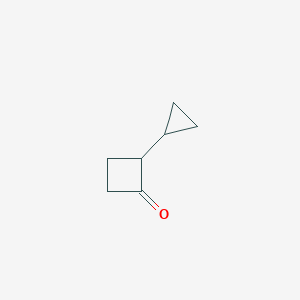

IUPAC Name |

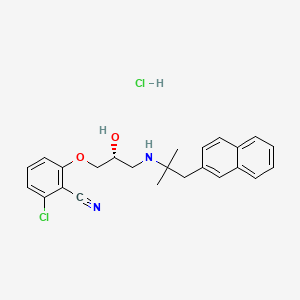

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNDUQLNGYBNL-VEIFNGETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324523-20-8 | |

| Record name | NPS-2143 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324523208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 324523-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NPS-2143 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U48SZ6EBB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of NPS 2143 hydrochloride on melanoma cells?

A1: NPS 2143 hydrochloride functions as a calcimimetic drug, acting as an antagonist of the calcium-sensing receptor (CaSR) [, ]. By inhibiting CaSR, it disrupts calcium signaling pathways within cells. In melanoma cells specifically, NPS 2143 hydrochloride has been shown to:

- Inhibit proliferation and survival: Studies using the human melanoma cell line M14 demonstrated that NPS 2143 hydrochloride significantly reduced cell viability and hampered their ability to proliferate [].

- Induce apoptosis: The compound was found to trigger apoptosis, a form of programmed cell death, in M14 cells []. This was evidenced by an increase in the Bax/Bcl-2 ratio, indicating activation of the mitochondrial apoptotic pathway [].

- Modulate PI3K signaling: NPS 2143 hydrochloride treatment also influenced the expression and phosphorylation of proteins associated with the PI3K signaling pathway, a key regulator of cell growth and survival [].

Q2: Beyond its effects on melanoma cells, does NPS 2143 hydrochloride impact other physiological systems?

A2: Yes, research indicates that NPS 2143 hydrochloride can affect the urinary system. Specifically, it has been found to:

- Modulate detrusor activity: In rat models, NPS 2143 hydrochloride was shown to influence the activity of the detrusor muscle, which is responsible for bladder contractions during urination []. This effect appears to be mediated through the urothelial CaSR.

- Impact micturition function: Studies using cystometry and nerve activity recordings revealed that NPS 2143 hydrochloride can inhibit the micturition reflex and modulate both afferent and efferent nerve activities in the bladder [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)

![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)